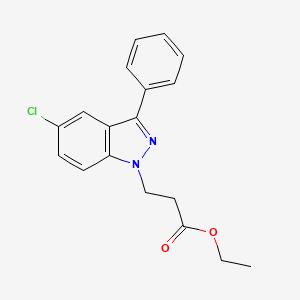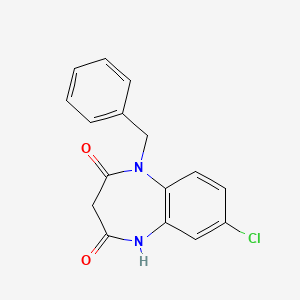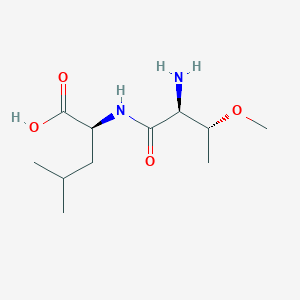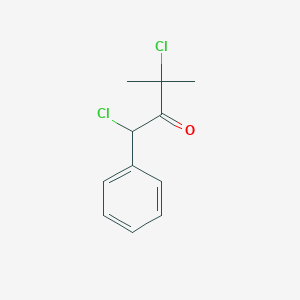
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate is a synthetic organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities. This compound is characterized by the presence of a chloro-substituted phenyl group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-3-phenyl-1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium azide (NaN₃) and thiourea can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学研究应用
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl group and the indazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can be compared with other indazole derivatives, such as:
5-chloro-3-phenyl-1H-indazole: Lacks the ethyl ester group, which may affect its reactivity and biological activity.
3-phenyl-1H-indazole: Lacks the chloro substituent, which may influence its binding affinity and specificity.
Ethyl 3-(3-phenyl-1H-indazol-1-yl)propanoate: Lacks the chloro substituent, affecting its chemical and biological properties.
The presence of the chloro and ethyl ester groups in this compound makes it unique and potentially more versatile in various applications.
属性
CAS 编号 |
61308-32-5 |
|---|---|
分子式 |
C18H17ClN2O2 |
分子量 |
328.8 g/mol |
IUPAC 名称 |
ethyl 3-(5-chloro-3-phenylindazol-1-yl)propanoate |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-23-17(22)10-11-21-16-9-8-14(19)12-15(16)18(20-21)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
InChI 键 |
SJMUOJJUFJWSAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

